molecular formula C10H10 B1296858 But-3-yn-2-ylbenzene CAS No. 4544-28-9

But-3-yn-2-ylbenzene

Cat. No.: B1296858
CAS No.: 4544-28-9
M. Wt: 130.19 g/mol
InChI Key: PMZSDQGYELHPDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: But-3-yn-2-ylbenzene can be synthesized through several methods, including:

    Alkyne Addition: One common method involves the addition of a propargyl group to benzene. This can be achieved through a reaction between benzene and propargyl bromide in the presence of a strong base such as sodium amide.

    Sonogashira Coupling: Another method is the Sonogashira coupling reaction, where phenylacetylene reacts with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: But-3-yn-2-ylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the alkyne group can yield but-3-en-2-ylbenzene or but-3-ylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

Scientific Research Applications

But-3-yn-2-ylbenzene is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of but-3-yn-2-ylbenzene involves its reactivity due to the presence of the alkyne group. The triple bond in the alkyne is highly reactive, allowing it to participate in various addition and substitution reactions. The benzene ring provides stability and can undergo electrophilic aromatic substitution, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

    Phenylacetylene: Similar structure but with a terminal alkyne group.

    Styrene: Contains a vinyl group instead of an alkyne.

    Propargylbenzene: Similar but with different positioning of the alkyne group.

Uniqueness: But-3-yn-2-ylbenzene is unique due to its specific positioning of the alkyne group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where controlled reactivity is required .

Properties

IUPAC Name

but-3-yn-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZSDQGYELHPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341741
Record name (1-Methyl-2-propynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4544-28-9
Record name (1-Methyl-2-propynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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